Cas no 1021036-08-7 (3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine)

3-(3,4-Dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 3,4-dimethoxyphenyl group and a piperazine moiety linked to a thiophene-2-sulfonyl unit. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators due to its electron-rich aromatic systems and sulfonamide functionality. The dimethoxyphenyl group enhances lipophilicity, while the thiophene-sulfonyl component may improve binding affinity and selectivity. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound's well-defined heterocyclic architecture supports investigations into structure-activity relationships for targeted therapeutic applications.
3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine structure
1021036-08-7 structure
Product name:3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine
CAS No:1021036-08-7
MF:C20H22N4O4S2
MW:446.543081760406
CID:6472398
PubChem ID:42110775

3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine
    • AKOS024496492
    • VU0634448-1
    • 1021036-08-7
    • 3-(3,4-dimethoxyphenyl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine
    • 3-(3,4-dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine
    • F5089-0812
    • Inchi: 1S/C20H22N4O4S2/c1-27-17-7-5-15(14-18(17)28-2)16-6-8-19(22-21-16)23-9-11-24(12-10-23)30(25,26)20-4-3-13-29-20/h3-8,13-14H,9-12H2,1-2H3
    • InChI Key: HSDWOAIQJAGKLL-UHFFFAOYSA-N
    • SMILES: S(C1=CC=CS1)(N1CCN(C2=CC=C(C3C=CC(=C(C=3)OC)OC)N=N2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 446.10824754g/mol
  • Monoisotopic Mass: 446.10824754g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 654
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 122Ų

3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine Pricemore >>

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Life Chemicals
F5089-0812-15mg
3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine
1021036-08-7
15mg
$89.0 2023-09-10
Life Chemicals
F5089-0812-20mg
3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine
1021036-08-7
20mg
$99.0 2023-09-10
Life Chemicals
F5089-0812-40mg
3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine
1021036-08-7
40mg
$140.0 2023-09-10
Life Chemicals
F5089-0812-2μmol
3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine
1021036-08-7
2μmol
$57.0 2023-09-10
Life Chemicals
F5089-0812-10mg
3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine
1021036-08-7
10mg
$79.0 2023-09-10
Life Chemicals
F5089-0812-2mg
3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine
1021036-08-7
2mg
$59.0 2023-09-10
Life Chemicals
F5089-0812-3mg
3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine
1021036-08-7
3mg
$63.0 2023-09-10
Life Chemicals
F5089-0812-25mg
3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine
1021036-08-7
25mg
$109.0 2023-09-10
Life Chemicals
F5089-0812-10μmol
3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine
1021036-08-7
10μmol
$69.0 2023-09-10
Life Chemicals
F5089-0812-30mg
3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine
1021036-08-7
30mg
$119.0 2023-09-10

3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine Related Literature

Additional information on 3-(3,4-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine

3-(3,4-Dimethoxyphenyl)-6-[4-(Thiophene-2-Sulfonyl)Piperazin-1-Yl]Pyridazine: A Comprehensive Overview

3-(3,4-Dimethoxyphenyl)-6-[4-(Thiophene-2-Sulfonyl)Piperazin-1-Yl]Pyridazine, commonly referred to by its CAS number 1021036-08-7, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science. In this article, we delve into the properties, synthesis, and recent advancements related to this compound.

The molecular structure of 3-(3,4-Dimethoxyphenyl)-6-[4-(Thiophene-2-Sulfonyl)Piperazin-1-Yl]Pyridazine is characterized by a pyridazine ring system, which serves as the central framework. Attached to this ring are two key substituents: a 3,4-dimethoxyphenyl group and a piperazine moiety that is further substituted with a thiophene-2-sulfonyl group. These substituents contribute to the compound's electronic properties and bioactivity, making it a valuable candidate for further research.

Recent studies have highlighted the importance of pyridazine derivatives in medicinal chemistry. The presence of electron-donating groups like methoxyphenyl and electron-withdrawing groups like thiophene sulfonyl creates a balance in the molecule's electronic distribution, enhancing its ability to interact with biological targets. This balance is crucial for modulating pharmacokinetic properties such as solubility, permeability, and bioavailability.

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-[4-(Thiophene-2-Sulfonyl)Piperazin-1-Yl]Pyridazine involves multi-step organic reactions. Key steps include the formation of the pyridazine ring through cyclization reactions and subsequent substitution reactions to introduce the desired functional groups. Researchers have optimized these steps to achieve higher yields and better purity, ensuring the compound's suitability for biological assays.

In terms of pharmacological applications, this compound has shown potential in several therapeutic areas. Preclinical studies suggest that it may exhibit anti-inflammatory and antioxidant activities due to its ability to scavenge free radicals and inhibit pro-inflammatory enzymes. Additionally, its interaction with key signaling pathways involved in neurodegenerative diseases is currently under investigation.

The incorporation of a thiophene sulfonyl group into the molecule introduces unique electronic properties that enhance its stability and reactivity. This feature has also made the compound a subject of interest in material science, particularly in the development of novel materials for electronic applications. Its ability to act as a semiconductor material has been explored in recent studies, opening avenues for its use in organic electronics.

Environmental considerations are also crucial when evaluating such compounds. Researchers have assessed the biodegradability and eco-toxicity of 3-(3,4-Dimethoxyphenyl)-6-[4-(Thiophene-2-Sulfonyl)Piperazin-1-Yl]Pyridazine. Initial findings indicate that it has low toxicity towards aquatic organisms under standard testing conditions. However, further studies are required to fully understand its environmental impact.

In conclusion, 3-(3,4-Dimethoxyphenyl)-6-[4-(Thiophene-2-Sulfonyl)Piperazin-1-Yl]Pyridazine (CAS No: 1021036-08-7) represents a promising compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a valuable tool for future research and development efforts.

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